molecular formula C48H64N6O12S2 B149011 Penicillin G benzathine CAS No. 41372-02-5

Penicillin G benzathine

Cat. No. B149011
CAS RN: 41372-02-5
M. Wt: 981.2 g/mol
InChI Key: WIDKTXGNSOORHA-CJHXQPGBSA-N
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Description

Penicillin G Benzathine, also known as Benzathine Benzylpenicillin, is an antibiotic medication useful for the treatment of a number of bacterial infections . Specifically, it is used to treat strep throat, diphtheria, syphilis, and yaws. It is also used to prevent rheumatic fever .


Synthesis Analysis

Penicillin G Benzathine is prepared by the reaction of dibenzylethylene diamine with two molecules of penicillin G . It forms a depot in the site of injection and it is dissolved and hydrolyzed slowly to penicillin G .


Molecular Structure Analysis

The molecular formula of Penicillin G Benzathine is C32H36N4O8S2•C16H20N2 . For more detailed structural information, you may refer to resources such as ChemSpider .


Chemical Reactions Analysis

Penicillin G Benzathine is slowly hydrolyzed to penicillin G after injection . It is not active against the penicillinase-producing bacteria, which include many strains of staphylococci .


Physical And Chemical Properties Analysis

Penicillin G Benzathine is very slightly soluble in water and sparingly soluble in alcohol . It has an extremely low solubility and is slowly hydrolyzed to penicillin G .

Mechanism of Action

Target of Action

Penicillin G Benzathine, also known as Benzathine Penicillin G (BPG), is a natural penicillin antibiotic . Its primary targets are penicillin-sensitive microorganisms . These microorganisms are primarily Gram-positive bacteria , including Streptococcus pneumoniae, groups A, B, C, and G streptococci, nonenterococcal group D streptococci, viridans group streptococci, and non-penicillinase producing staphylococcus .

Mode of Action

Penicillin G Benzathine exerts a bactericidal action against penicillin-sensitive microorganisms during the stage of active multiplication . It acts by interfering with bacterial cell wall synthesis . Specifically, it inhibits the biosynthesis of cell-wall peptidoglycan, which renders the cell wall osmotically unstable . This leads to cell wall death and the resultant bactericidal activity against susceptible bacteria .

Biochemical Pathways

The biochemical pathway affected by Penicillin G Benzathine is the cell wall synthesis pathway of bacteria . By inhibiting the biosynthesis of cell-wall peptidoglycan, the structural integrity of the bacterial cell wall is compromised, leading to cell death .

Pharmacokinetics

Penicillin G Benzathine has an extremely low solubility, and thus, the drug is slowly released from intramuscular injection sites . The drug is hydrolyzed to penicillin G . This combination of hydrolysis and slow absorption results in blood serum levels much lower but much more prolonged than other parenteral penicillins . The time to peak serum levels is within 12 to 24 hours . Serum levels are usually detectable for 1 to 4 weeks depending on the dose . Larger doses result in more sustained levels rather than higher levels .

Result of Action

The result of Penicillin G Benzathine’s action is the death of the bacterial cell . By inhibiting the biosynthesis of cell-wall peptidoglycan, the bacterial cell wall becomes osmotically unstable, leading to cell death . This makes Penicillin G Benzathine effective in treating infections caused by penicillin-sensitive microorganisms .

Action Environment

The action of Penicillin G Benzathine can be influenced by various environmental factors. For instance, the quality of the drug can impact its efficacy . Concerns over product quality and adverse reactions have impacted clinician confidence . Limited research exists to explain observed pharmacokinetic differences between brands of BPG . Future research should explore this gap in knowledge and pharmacokinetic differences between different populations to inform future dosing schedules .

Safety and Hazards

Penicillin G Benzathine should never be given intravenously (into a vein) because this may cause serious or life-threatening side effects or death . It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

There have been reports of country-level shortages of Penicillin G Benzathine, indicating underlying market risks . Therefore, the need for mitigation strategies is imperative. Also, there is a need to secure the supply of benzathine penicillin for prevention of mother-to-child transmission of syphilis .

properties

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDKTXGNSOORHA-CJHXQPGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H64N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194317
Record name Penicillin G benzathine [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

981.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillin G benzathine

CAS RN

41372-02-5
Record name Penicillin G benzathine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin G benzathine [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penicillin G Benzathine,tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLIN G BENZATHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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